molecular formula C16H23ClO3S B14354395 8-(4-Chlorobenzene-1-sulfonyl)-3,7-dimethyloct-6-en-1-ol CAS No. 90165-54-1

8-(4-Chlorobenzene-1-sulfonyl)-3,7-dimethyloct-6-en-1-ol

Katalognummer: B14354395
CAS-Nummer: 90165-54-1
Molekulargewicht: 330.9 g/mol
InChI-Schlüssel: IQCDDRXEHHHNPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(4-Chlorobenzene-1-sulfonyl)-3,7-dimethyloct-6-en-1-ol is a synthetic organic compound characterized by the presence of a chlorobenzene sulfonyl group attached to a dimethyloctenol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Chlorobenzene-1-sulfonyl)-3,7-dimethyloct-6-en-1-ol typically involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable alcohol under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) at room temperature . The mixture is then decanted into distilled water to isolate the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

8-(4-Chlorobenzene-1-sulfonyl)-3,7-dimethyloct-6-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorobenzene moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Wissenschaftliche Forschungsanwendungen

8-(4-Chlorobenzene-1-sulfonyl)-3,7-dimethyloct-6-en-1-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 8-(4-Chlorobenzene-1-sulfonyl)-3,7-dimethyloct-6-en-1-ol involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a chlorobenzene sulfonyl group with a dimethyloctenol backbone sets it apart from other similar compounds, making it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

90165-54-1

Molekularformel

C16H23ClO3S

Molekulargewicht

330.9 g/mol

IUPAC-Name

8-(4-chlorophenyl)sulfonyl-3,7-dimethyloct-6-en-1-ol

InChI

InChI=1S/C16H23ClO3S/c1-13(10-11-18)4-3-5-14(2)12-21(19,20)16-8-6-15(17)7-9-16/h5-9,13,18H,3-4,10-12H2,1-2H3

InChI-Schlüssel

IQCDDRXEHHHNPH-UHFFFAOYSA-N

Kanonische SMILES

CC(CCC=C(C)CS(=O)(=O)C1=CC=C(C=C1)Cl)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.